molecular formula C17H11NO3 B014155 4-(Maleimido)benzophenone CAS No. 92944-71-3

4-(Maleimido)benzophenone

Cat. No.: B014155
CAS No.: 92944-71-3
M. Wt: 277.27 g/mol
InChI Key: OZIZEXQRIOURIJ-UHFFFAOYSA-N
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Description

4-(Maleimido)benzophenone is a heterobifunctional cross-linking reagent that contains a sulfhydryl-specific group and a photo-active group. It is commonly used in various scientific fields due to its unique chemical properties, particularly in the study of polymer cross-linking and modification .

Mechanism of Action

Target of Action

The primary target of 4-(Maleimido)benzophenone is molecules containing free sulfhydryl groups . This compound is particularly used in the field of polymer science, especially in the study of polymer cross-linking and modification .

Mode of Action

This compound interacts with its targets through a two-step bonding process. Initially, it is coupled by thioether to a molecule containing free sulfhydryl . The second bonding occurs during UV irradiation (250 nm) via a diradical excited state .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the polymerization of maleimide-functionalized compounds . This process is critical for creating advanced materials with specific mechanical and thermal properties .

Pharmacokinetics

It is soluble in chloroform and dmf , which may influence its distribution and elimination in a biological system.

Result of Action

The result of the action of this compound is the formation of cross-linked polymers with specific mechanical and thermal properties . In a specific example, the treatment of murine leukaemia virus reverse transcriptase with benzophenone 4-maleimide inactivates DNA polymerase activity, but has no effect on the RNAase H function .

Action Environment

The action of this compound is influenced by environmental factors such as pH and light. The initial coupling to the target molecule occurs at a pH of 6.8 (6.5-7.0) . The second bonding step requires UV irradiation . Therefore, the efficacy and stability of this compound are dependent on these environmental conditions.

Biochemical Analysis

Biochemical Properties

4-(Maleimido)benzophenone plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds between biomolecules. The maleimide group in this compound reacts specifically with thiol groups present in cysteine residues of proteins, forming stable thioether bonds. This property makes it an effective cross-linking agent for studying protein-protein interactions and protein modifications. Additionally, the benzophenone moiety can be activated by ultraviolet light to form reactive intermediates that can insert into C-H bonds, further enhancing its utility in biochemical applications .

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to cross-link proteins can affect cell signaling pathways by stabilizing protein complexes or inhibiting protein-protein interactions. This can lead to alterations in gene expression and cellular metabolism. For example, cross-linking of cell surface receptors by this compound can modulate signal transduction pathways, impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its dual reactivity towards thiol groups and C-H bonds. The maleimide group forms covalent bonds with thiol groups in proteins, while the benzophenone moiety can be photoactivated to generate reactive intermediates that insert into C-H bonds. This dual reactivity allows this compound to cross-link proteins and other biomolecules, thereby modulating their function and interactions. Additionally, the cross-linking of proteins by this compound can lead to changes in gene expression by stabilizing transcription factor complexes or inhibiting their interactions with DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert gas and low-temperature conditions, but prolonged exposure to light or heat can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in protein interactions and gene expression. These effects are often dependent on the duration and intensity of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively cross-link proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular stress, apoptosis, and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired cross-linking without adverse effects. Careful dosage optimization is essential to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic processes can influence the overall metabolic flux and levels of metabolites in cells. Additionally, this compound can affect the activity of enzymes involved in redox reactions and cellular detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or passive diffusion and can accumulate in specific cellular compartments. Its distribution is influenced by its interactions with cellular proteins and lipids, which can affect its localization and activity. The transport and distribution of this compound are critical for its effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its targeting signals and post-translational modifications. This localization can influence its activity and function, as it can interact with organelle-specific proteins and enzymes. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Preparation Methods

The synthesis of 4-(Maleimido)benzophenone typically involves the reaction of maleic anhydride with 4-aminobenzophenone. The reaction conditions usually require a solvent such as chloroform or dimethylformamide (DMF) and are carried out at a controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Maleimido)benzophenone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Maleimido)benzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(Maleimido)benzophenone is unique due to its dual functionality as a sulfhydryl-specific and photo-active cross-linking reagent. Similar compounds include:

These compounds are used in various fields, but this compound stands out for its stability in water and efficiency in forming covalent bonds under ultraviolet light .

Properties

IUPAC Name

1-(4-benzoylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17(21)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIZEXQRIOURIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239207
Record name Benzophenone-4-maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92944-71-3
Record name Benzophenone-4-maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092944713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone-4-maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Benzoylphenyl)-1H-pyrrole-2,5-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The method of Example 2 was employed, but, in place of the product of Example 1 the maleamic acid from Example 3 (15.0 g, 0.0508 mol) and anhydrous sodium ethanoate (3.00 g) in ethanoic anhydride (150 ml) were used. The maleimide was obtained. 1H-n.m.r (DMSO): δ 7.91 (4H, m, N-Ph); 7.52 (5H, m, Ph); 6.89 (2H, s, CH=CH), H.p.l.c. 100%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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